molecular formula C9H15ClN2O3 B14417676 Carbamic acid, (2-chloroethyl)nitroso-, cyclohexyl ester CAS No. 80639-81-2

Carbamic acid, (2-chloroethyl)nitroso-, cyclohexyl ester

Katalognummer: B14417676
CAS-Nummer: 80639-81-2
Molekulargewicht: 234.68 g/mol
InChI-Schlüssel: HFVIUKSJYCGXRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, (2-chloroethyl)nitroso-, cyclohexyl ester is a chemical compound with the molecular formula C_8H_14ClN_2O_3. This compound is known for its unique structure, which includes a nitroso group, a chloroethyl group, and a cyclohexyl ester. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-chloroethyl)nitroso-, cyclohexyl ester typically involves the reaction of cyclohexyl isocyanate with 2-chloroethyl nitrite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclohexyl isocyanate} + \text{2-chloroethyl nitrite} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, (2-chloroethyl)nitroso-, cyclohexyl ester undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).

    Substitution: Nucleophiles such as sodium azide (NaN_3) and potassium cyanide (KCN) are commonly used.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, (2-chloroethyl)nitroso-, cyclohexyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic applications, including its use as a prodrug for targeted drug delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of carbamic acid, (2-chloroethyl)nitroso-, cyclohexyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. This interaction can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Carbamic acid, (2-chloroethyl)nitroso-, methyl ester
  • Carbamic acid, (2-chloroethyl)nitroso-, ethyl ester
  • Carbamic acid, (2-chloroethyl)nitroso-, propyl ester

Uniqueness

Carbamic acid, (2-chloroethyl)nitroso-, cyclohexyl ester is unique due to its cyclohexyl ester group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

80639-81-2

Molekularformel

C9H15ClN2O3

Molekulargewicht

234.68 g/mol

IUPAC-Name

cyclohexyl N-(2-chloroethyl)-N-nitrosocarbamate

InChI

InChI=1S/C9H15ClN2O3/c10-6-7-12(11-14)9(13)15-8-4-2-1-3-5-8/h8H,1-7H2

InChI-Schlüssel

HFVIUKSJYCGXRW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC(=O)N(CCCl)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.